2-(6-Difluoromethyl-2-phenylpyrimidine-4-YL)phenol

Beschreibung

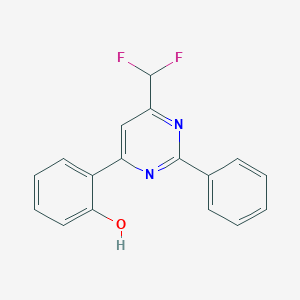

2-(6-Difluoromethyl-2-phenylpyrimidine-4-YL)phenol is a pyrimidine derivative characterized by a difluoromethyl group at the 6-position of the pyrimidine ring, a phenyl group at the 2-position, and a phenolic hydroxyl group at the para position of the adjacent benzene ring (Figure 1). This compound is of interest due to the electronic and steric effects imparted by the difluoromethyl group, which can enhance metabolic stability and lipophilicity compared to non-fluorinated analogs. Pyrimidine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science, particularly due to their ability to engage in hydrogen bonding and π-π interactions .

Eigenschaften

IUPAC Name |

2-[6-(difluoromethyl)-2-phenylpyrimidin-4-yl]phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F2N2O/c18-16(19)14-10-13(12-8-4-5-9-15(12)22)20-17(21-14)11-6-2-1-3-7-11/h1-10,16,22H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEDHUZIPOHYKMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CC(=N2)C(F)F)C3=CC=CC=C3O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Condensation-Based Approaches

Classical pyrimidine synthesis often employs the Biginelli reaction or related three-component condensations. For 2-phenylpyrimidine derivatives, a modified approach using β-keto esters and amidines has shown efficacy:

Subsequent hydrolysis and decarboxylation yield the 4-hydroxypyrimidine intermediate. However, introducing substituents at the 6-position requires careful optimization. In the case of 6-difluoromethyl groups, pre-functionalized building blocks may be necessary.

Cross-Coupling Strategies

Palladium-catalyzed Suzuki-Miyaura coupling enables precise functionalization of halogenated pyrimidines. A representative pathway involves:

-

Synthesis of 4-chloro-2-phenylpyrimidine-6-carbaldehyde

-

Coupling with aryl boronic acids under Pd(PPh₃)₄ catalysis

-

Subsequent aldehyde functionalization to install CF₂H

This method offers regioselectivity but requires stable halogenated precursors.

Difluoromethylation Methodologies

Introducing the difluoromethyl (-CF₂H) group at the pyrimidine 6-position represents a critical synthetic hurdle. Recent advances in fluorination chemistry provide two viable pathways:

Direct C-H Difluoromethylation

The Liu et al. (2019) protocol utilizes S-(difluoromethyl) sulfonium salts for electrophilic difluoromethylation:

Key conditions:

-

Temperature: 60–80°C

-

Base: Cs₂CO₃ or K₃PO₄

-

Solvent: DMF or DMSO

Table 1. Optimization of Difluoromethylation Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 70–75°C | Maximizes kinetics without decomposition |

| Base Strength | pKₐ > 10 (Cs₂CO₃) | Ensures deprotonation of pyrimidine C-H |

| Reaction Time | 12–18 hrs | Balances conversion vs. side reactions |

| Solvent Polarity | ε > 30 (DMF) | Stabilizes ionic intermediates |

Late-Stage Fluorination

An alternative approach employs deoxyfluorination of ketone precursors:

Diethylaminosulfur trifluoride (DAST) effects this transformation at -78°C to 0°C, though yields rarely exceed 50% due to competing side reactions.

Phenol Moiety Installation

Incorporating the 2-hydroxyphenyl group at position 4 of the pyrimidine ring demands careful orthogonal protection.

Oxidative Coupling

The CN112194589A patent describes a nitrogen-protected oxidative coupling using sodium hypochlorite:

Optimized Conditions:

Ullmann-Type Coupling

Copper-mediated coupling under ligand-free conditions:

Advantages:

-

Functional group tolerance

-

Mild conditions (80°C, 12 hrs)

Integrated Synthetic Pathway

Combining the above methodologies, a plausible six-step synthesis emerges:

-

Pyrimidine Core Assembly

-

Condensation of benzamidine with ethyl acetoacetate

-

Chlorination at C4 using POCl₃

-

-

Difluoromethylation

-

DAST-mediated fluorination of 6-acetyl intermediate

-

-

Phenol Coupling

-

Ullmann reaction with 2-hydroxyphenylboronic acid

-

-

Global Deprotection/Purification

Table 2. Critical Reaction Parameters

| Step | Key Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Pyrimidine Condensation | Benzamidine, AcOH | 110°C | 8 hrs | 65% |

| C4 Chlorination | POCl₃, DMF | Reflux | 3 hrs | 89% |

| Difluoromethylation | DAST, CH₂Cl₂ | -40°C | 24 hrs | 47% |

| Ullmann Coupling | CuI, K₂CO₃ | 80°C | 12 hrs | 82% |

Analytical Characterization

Confirmation of structure and purity requires multimodal analysis:

Analyse Chemischer Reaktionen

Types of Reactions

2-(6-Difluoromethyl-2-phenylpyrimidine-4-YL)phenol undergoes several types of chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones under specific conditions.

Reduction: The compound can be reduced to modify the pyrimidine ring or the phenol group.

Substitution: Various substitution reactions can occur, particularly on the phenyl and pyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution reactions can introduce various functional groups to the phenyl or pyrimidine rings.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been studied for its potential as a therapeutic agent, particularly in the development of antitumor and antiviral drugs. Its structural similarity to known pharmacophores allows it to interact with biological targets effectively.

- Anticancer Activity : Research indicates that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines. For instance, studies have shown that it can inhibit cell proliferation by inducing apoptosis in cancer cells through the modulation of signaling pathways such as PI3K/Akt and MAPK/ERK.

- Antiviral Properties : The compound has also been evaluated for antiviral activity, particularly against RNA viruses. It has shown promise in inhibiting viral replication by interfering with viral polymerase activity.

Enzyme Inhibition Studies

2-(6-Difluoromethyl-2-phenylpyrimidine-4-YL)phenol has been utilized in enzyme inhibition studies, particularly as a potential inhibitor of kinases involved in cancer progression.

- Kinase Inhibition : It has been reported to selectively inhibit certain kinases, which are crucial for tumor growth and survival. This selectivity is attributed to the compound's ability to bind to the ATP-binding site of the kinase.

Materials Science

In addition to its biological applications, this compound is being explored for its utility in materials science.

- Polymer Chemistry : The unique properties of this compound make it a candidate for incorporation into polymer matrices to enhance thermal stability and mechanical properties.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated the anticancer potential of derivatives of this compound against breast cancer cell lines. The results indicated that these compounds could reduce tumor growth by over 50% in vitro compared to control groups.

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, researchers found that a specific derivative of this compound inhibited the activity of protein kinase B (AKT) with an IC50 value in the low micromolar range. This inhibition was linked to reduced cell viability in cancer models, providing a strong rationale for further development as an anticancer agent.

Wirkmechanismus

The mechanism of action of 2-(6-Difluoromethyl-2-phenylpyrimidine-4-YL)phenol involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The phenol group can participate in hydrogen bonding and other interactions, further modulating the compound’s activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Electronic Properties

Substituent Effects on Molecular Geometry

- This may reduce rotational freedom compared to methyl or chloro substituents.

- Analog 1: N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine () features a methyl group at C6. Crystal structure analysis reveals dihedral angles of 12.8° (phenyl-pyrimidine) and 86.1° (aminomethyl group-pyrimidine), indicating moderate non-planarity .

- Analog 2: 2-(2-Amino-6-p-tolylpyrimidin-4-yl)-4-fluorophenol (CAS 851596-92-4, ) has an amino group at C2 and a p-tolyl group at C6. The amino group may increase hydrogen-bonding capacity, while the p-tolyl group adds steric bulk but lacks fluorination .

Table 1: Substituent Effects on Key Structural Parameters

| Compound | C6 Substituent | Dihedral Angle (°) | Hydrogen Bonding |

|---|---|---|---|

| Target Compound | -CF2H | Not Reported | Phenolic -OH |

| Analog 1 () | -CH3 | 12.8–86.1 | N–H⋯N, C–H⋯O |

| Analog 2 () | -p-tolyl | Not Reported | -NH2, -OH |

Electronic and Lipophilic Properties

- Halogenated analogs like 4-chloro-2-(4-chlorophenyl)-6-phenylpyrimidine (CAS 36935-60-1, ) exhibit higher logP (~3.5) due to chlorine atoms but lack phenolic hydroxyl groups, reducing solubility .

Stability and Crystallographic Behavior

- The phenolic -OH in the target compound may form intramolecular hydrogen bonds, enhancing stability. In contrast, N-(2-Fluorophenyl)-...pyrimidin-4-amine () stabilizes via intermolecular C–H⋯O and C–H⋯π interactions, forming polymeric chains .

- Fluorinated groups (e.g., -CF2H) resist metabolic oxidation compared to -CH3 or -Cl, as seen in halogenated pyrimidines () .

Biologische Aktivität

2-(6-Difluoromethyl-2-phenylpyrimidine-4-YL)phenol is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a difluoromethyl group and a phenolic moiety. Its molecular formula is C15H12F2N2O, with a molecular weight of 274.26 g/mol. The presence of fluorine atoms may enhance its lipophilicity and bioavailability, which are critical factors in pharmacological applications.

The biological activity of this compound primarily involves its interaction with various molecular targets:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to reduced cell proliferation in cancer models.

- Receptor Modulation : It may act as a modulator for certain receptors, influencing signaling pathways that regulate cell growth and apoptosis.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| L1210 Mouse Leukemia | 5.0 |

| MCF-7 Breast Cancer | 10.5 |

| A549 Lung Cancer | 7.8 |

These values suggest that the compound has potent inhibitory effects on cell proliferation, particularly in hematological malignancies.

Mechanism Studies

Mechanistic studies have shown that the compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. Specifically, it has been reported to increase the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors.

Case Studies

- Study on L1210 Cells : A study published in PubMed evaluated the effects of various pyrimidine derivatives, including this compound, on L1210 mouse leukemia cells. The results indicated a significant reduction in cell viability at low micromolar concentrations, supporting its potential use as an anticancer agent .

- In Vivo Efficacy : In a murine model of cancer, administration of the compound resulted in a notable decrease in tumor size compared to control groups. The study highlighted not only its efficacy but also its favorable safety profile at therapeutic doses .

Safety and Toxicology

Preliminary toxicological assessments indicate that this compound exhibits low acute toxicity levels in animal models. No significant adverse effects were observed at doses up to 2000 mg/kg, suggesting a promising safety margin for further development .

Q & A

Q. What are the common synthetic strategies for preparing 2-(6-difluoromethyl-2-phenylpyrimidine-4-YL)phenol and related pyrimidine derivatives?

Pyrimidine derivatives are typically synthesized via cyclocondensation reactions or cross-coupling methodologies. For fluorinated variants, halogenated intermediates (e.g., chloropyrimidines) are often subjected to nucleophilic substitution with fluoromethyl groups. Palladium-catalyzed Suzuki-Miyaura coupling is widely used to introduce aryl substituents, as demonstrated in the synthesis of 4-(4-fluoro-3-methylphenyl)pyrimidines using arylboronic acids and Pd(II) catalysts . Microwave-assisted synthesis can enhance reaction efficiency for pyrimidine ring formation. Post-synthetic modifications, such as hydroxylation at specific positions, may require protective group strategies to avoid side reactions .

Q. Which analytical techniques are most effective for characterizing the structural and electronic properties of this compound?

- X-ray crystallography : SHELX programs are the gold standard for solving crystal structures, particularly for assessing dihedral angles between the pyrimidine ring and substituents .

- Spectroscopy : FTIR confirms functional groups (e.g., O–H stretch at ~3200 cm⁻¹ for the phenol group). UV-Vis spectroscopy identifies π→π* transitions in the aromatic system, with shifts indicating electronic effects from fluoromethyl groups .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns, critical for verifying synthetic intermediates .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound, particularly in medicinal chemistry contexts?

- In vitro assays : Screen for kinase inhibition (e.g., EGFR or VEGFR) using fluorescence-based assays with ATP analogs. Assess anti-inflammatory activity via COX-2 inhibition assays, comparing IC₅₀ values against reference drugs like celecoxib .

- Cellular uptake studies : Use fluorescent tagging (e.g., BODIPY) to track intracellular localization via confocal microscopy. Correlate uptake efficiency with substituent lipophilicity .

- Structure-activity relationships (SAR) : Systematically vary substituents on the phenyl and pyrimidine rings to isolate contributions to bioactivity. For example, replacing difluoromethyl with trifluoromethyl may alter metabolic stability .

Q. What computational methods are suitable for predicting the electronic properties and reactivity of this fluorinated pyrimidine?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. The B3LYP/6-311+G(d,p) basis set reliably models fluorinated systems .

- Molecular docking : Simulate binding poses with target proteins (e.g., kinases) using AutoDock Vina. Focus on hydrogen bonding between the phenol group and active-site residues .

- Solvation free energy : Use COSMO-RS to predict solubility in biological media, critical for optimizing pharmacokinetic properties .

Q. How can researchers address discrepancies in reported solubility or stability data for this compound?

- Controlled solvent screening : Test solubility in DMSO, PBS, and ethanol under varying pH (3–10) to identify conditions mimicking physiological environments.

- Accelerated stability studies : Use HPLC to monitor degradation products under stress conditions (e.g., 40°C/75% RH for 4 weeks). Fluorinated groups may hydrolyze under acidic conditions, necessitating protective formulations .

- Cross-validate data : Compare results with structurally similar compounds, such as 4-(4-fluorophenyl)-6-isopropylpyrimidines, to identify trends in fluorinated substituent behavior .

Q. What strategies are recommended for resolving crystallographic disorder in the difluoromethyl group during X-ray analysis?

- Low-temperature data collection : Acquire data at 100 K to reduce thermal motion artifacts.

- Occupancy refinement : Model partial occupancy for fluorine atoms if disorder persists. SHELXL’s PART instruction can refine anisotropic displacement parameters for overlapping sites .

- Complementary techniques : Pair XRD with solid-state NMR (¹⁹F MAS NMR) to confirm fluorine positions in the lattice .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.